Tetrapropylammonium iodide

Catalog No.
S702425
CAS No.
631-40-3
M.F
C12H28IN
M. Wt
313.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrapropylammonium iodide

CAS Number

631-40-3

Product Name

Tetrapropylammonium iodide

IUPAC Name

tetrapropylazanium;iodide

Molecular Formula

C12H28IN

Molecular Weight

313.26 g/mol

InChI

InChI=1S/C12H28N.HI/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1

InChI Key

GKXDJYKZFZVASJ-UHFFFAOYSA-M

SMILES

CCC[N+](CCC)(CCC)CCC.[I-]

Synonyms

Tetra-N-propylammonium iodide

Canonical SMILES

CCC[N+](CCC)(CCC)CCC.[I-]

Phase Transfer Catalysis:

TPAI acts as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases like water and organic solvents. This enables reactions that wouldn't be possible under normal conditions. For instance, TPAI is employed in the Finkelstein reaction, which converts alkyl halides to alkyl iodides.

[^1] Nucleophilic substitution of bromoalkanes by iodide ions under phase-transfer catalysis conditions: )

Ionic Liquid Synthesis:

TPAI serves as a precursor for the synthesis of ionic liquids, which are salts with melting points below 100°C. These ionic liquids possess unique properties like high thermal stability, wide liquid range, and tunable polarity, making them valuable in various applications, including extractions, separations, and catalysis.

[^2] Synthesis and characterization of task-specific ionic liquids derived from tetrapropylammonium cation and various anions:

Antibacterial Properties:

Studies have shown that TPAI exhibits antibacterial activity against various gram-positive and gram-negative bacteria. The mechanism of action is not fully understood but is believed to involve disruption of the bacterial cell membrane [^3, ^4].

[^3] Antibacterial activity of tetra-alkylammonium salts against Staphylococcus aureus: )[^4] Antibacterial and efflux pump inhibitory activities of tetra-n-propylammonium bromide: )

Neuroscience Research:

TPAI is used in neuroscience research to study ion channel function and neurotransmission. Due to its ability to block specific potassium channels, TPAI helps researchers understand the role of these channels in various neurological processes.

[^5] Tetraethylammonium and tetrapropylammonium block different types of K+ channels in rat dorsal root ganglion neurones: )

Tetrapropylammonium iodide is represented by the chemical formula C12H28N·I. It consists of a tetrapropylammonium cation and an iodide anion. This compound is notable for its role as a phase transfer catalyst, which facilitates reactions between different phases, such as organic and aqueous solutions. Its solubility in both polar and non-polar solvents makes it versatile for various chemical processes .

, particularly in organic synthesis. It acts as a catalyst in phase transfer reactions, enhancing the efficiency of nucleophilic substitutions and other transformations. For instance, it has been used effectively in oxidative α-azidation reactions where it helps generate reactive intermediates that facilitate the formation of azides from carbonyl compounds . Additionally, tetrapropylammonium iodide can be involved in reactions that produce complex organic molecules through mechanisms that often include the generation of radical species or hypoiodite intermediates .

Tetrapropylammonium iodide can be synthesized through several methods:

  • Direct Quaternization: This involves reacting propylamine with an appropriate alkyl halide (such as propyl bromide or iodide) in the presence of a base to form the quaternary ammonium salt.
  • Salt Metathesis: This method entails reacting an existing tetrapropylammonium salt with an iodide source to yield tetrapropylammonium iodide.
  • Ion Exchange: Utilizing ion exchange resins can also facilitate the synthesis of this compound by exchanging a less desirable anion for iodide .

Studies on tetrapropylammonium iodide's interactions focus on its role as a phase transfer catalyst and its ability to form complexes with various substrates. Its interactions with nucleophiles and electrophiles are crucial for understanding how it facilitates chemical transformations. Research indicates that it can stabilize transition states during reactions, thereby influencing reaction pathways and selectivity .

Several compounds share similarities with tetrapropylammonium iodide due to their quaternary ammonium structure or catalytic properties. Notable examples include:

Compound NameChemical FormulaUnique Features
Tetrabutylammonium iodideC16H36N·IMore hydrophobic; widely used in organic synthesis
Tetraethylammonium iodideC8H20N·ISmaller cation; used in pharmacological studies
Tetradecyltrimethylammonium bromideC17H38N·BrLonger alkyl chain; used in surfactant applications

Tetrapropylammonium iodide stands out due to its balance between hydrophobicity and solubility, making it particularly effective as a phase transfer catalyst while being versatile enough for various synthetic applications

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

631-40-3

General Manufacturing Information

1-Propanaminium, N,N,N-tripropyl-, iodide (1:1): ACTIVE

Dates

Modify: 2023-08-15

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